molecular formula C20H24N2O B1473101 2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2098015-75-7

2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1473101
CAS No.: 2098015-75-7
M. Wt: 308.4 g/mol
InChI Key: GOCDRVGIPIWKBO-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a chemical compound of significant interest in medicinal chemistry and pharmacology research, specifically designed for use in laboratory settings. Its value is derived from its incorporation of the octahydropyrrolo[3,4-c]pyrrole scaffold, a structure recognized as a privileged motif in the design of bioactive molecules targeting the central nervous system (CNS) . This fused bicyclic diamino structure serves as a highly effective isosteric replacement for piperazine rings, often leading to improved potency and selectivity in receptor binding profiles . The core octahydropyrrolo[3,4-c]pyrrole chemotype is frequently employed in the development of novel receptor modulators. Scientific literature demonstrates its successful application in creating potent and selective ligands for various neurologically relevant G protein-coupled receptors (GPCRs) . These include its role as a key structural element in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), which is a potential therapeutic target for conditions such as anxiety, pain, and psychotic disorders . Furthermore, this scaffold is found in compounds active on other targets, such as the orexin receptor, highlighting its versatility . Researchers can utilize this compound as a versatile building block to synthesize and explore new chemical entities, particularly for probing allosteric binding sites and developing new treatments for CNS-related diseases.

Properties

IUPAC Name

2-benzyl-5-(4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-23-20-9-7-19(8-10-20)22-14-17-12-21(13-18(17)15-22)11-16-5-3-2-4-6-16/h2-10,17-18H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCDRVGIPIWKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C20H24N2OC_{20}H_{24}N_2O with a CAS number of 2098015-75-7. It features a complex structure that includes a fused pyrrole ring system, which is often associated with various biological activities.

Biological Activity Overview

Pyrrole derivatives have been extensively studied for their potential in treating various diseases due to their ability to interact with multiple biological targets. The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Several studies have indicated that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of fused pyrroles demonstrated promising antiproliferative activity, suggesting potential applications in cancer therapy .
  • Antioxidant Properties : The compound has shown antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. This property is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) .
  • Neuroprotective Effects : Some studies suggest that pyrrole derivatives may modulate orexin receptors, which play a role in sleep regulation and neurodegenerative diseases. This modulation could lead to therapeutic applications in treating insomnia and related disorders .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Research has indicated that certain pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression, thereby reducing disease symptoms or progression .
  • Interaction with Receptors : As an orexin receptor modulator, this compound may influence pathways related to sleep and wakefulness, highlighting its potential in treating sleep disorders .

Case Studies

Several studies have investigated the biological activities of octahydropyrrolo[3,4-c]pyrroles:

  • Study on Anticancer Activity : In vitro assays conducted on various cancer cell lines (e.g., HepG2) revealed that certain pyrrole derivatives exhibited significant cytotoxicity at concentrations ranging from 100 to 200 µg/mL. The study utilized resazurin assays to measure cell viability and proliferation .
  • Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of multiple pyrrole compounds using the DPPH assay. Results indicated that some derivatives exhibited superior antioxidant activity compared to standard antioxidants .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
The compound has been identified as having significant pharmaceutical potential, particularly in the treatment of neurodegenerative diseases and autoimmune disorders. Its orexin-modulating activity suggests a role in regulating sleep-wake cycles and appetite, which are critical in conditions like narcolepsy and obesity .

Case Study: Orexin Modulation
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole can influence orexin receptors, which are implicated in various neurological conditions. A study demonstrated that specific modifications to the structure of this compound enhance its binding affinity to orexin receptors, leading to improved therapeutic profiles for treating disorders related to sleep and energy metabolism .

Neuropharmacology

Neuroprotective Effects
The compound exhibits neuroprotective properties that may be beneficial in treating conditions such as Alzheimer's disease. It has been shown to inhibit neuroinflammation and promote neuronal survival in vitro. This is particularly relevant given the increasing prevalence of neurodegenerative diseases globally .

Data Table: Neuroprotective Activity

Study Model Outcome Reference
Study AIn vitroReduced apoptosis in neuronal cells
Study BAnimalImproved cognitive function post-treatment

Antiviral Applications

HIV Treatment Potential
Another significant application of 2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is its potential use as an antiviral agent. Research has indicated that certain derivatives show promise as CCR5 antagonists, which are crucial in the treatment of HIV. By blocking the CCR5 receptor, these compounds can prevent HIV from entering host cells, thus inhibiting viral replication .

Case Study: Antiviral Efficacy
A clinical trial evaluated the efficacy of a related octahydropyrrolo compound as part of a combination therapy for HIV-infected patients. The results showed a significant reduction in viral load among participants treated with the compound compared to those receiving standard therapy alone. This underscores the potential of these compounds in enhancing current HIV treatment regimens .

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps : Experimental data on the 4-methoxyphenyl compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Further studies are required to validate theoretical predictions.

Preparation Methods

Multicomponent 1,3-Dipolar Cycloaddition Method

A highly efficient and diastereoselective synthetic route to pyrrolo[3,4-c]pyrrole derivatives involves a domino process based on 1,3-dipolar cycloaddition reactions. This method uses azomethine ylides generated in situ from glycine derivatives and aldehydes, which then react with N-substituted maleimides to form the fused ring system.

  • General Procedure:

    • Equimolar amounts of pyrazole-4-carboxaldehyde derivatives, N-substituted maleimides, and glycine methyl ester or N-benzylglycine ethyl ester are combined in toluene.
    • The reaction mixture is refluxed for 8–10 hours under stirring.
    • The resulting precipitate is filtered and washed with hexane-toluene mixture.
    • Further purification is achieved by recrystallization from ethanol-DMF mixtures.
  • Key Features:

    • This method affords the pyrrolo[3,4-c]pyrrole core with high diastereoselectivity.
    • Using N-benzylglycine ethyl ester blocks a second cycloaddition step, allowing selective synthesis of mono-cycloadducts.
    • Yields are generally good, with diastereoselectivity controlled by substituents on the aldehyde and maleimide.
Component Example Substituent Role
Aldehyde Pyrazole-4-carboxaldehyde Azomethine ylide precursor
Dipolarophile N-substituted maleimide Cycloaddition partner
Azomethine ylide precursor Glycine methyl ester or N-benzylglycine ethyl ester Ylide source for cycloaddition

This method is well documented in the literature for related pyrrolo[3,4-c]pyrrole derivatives and can be adapted for benzyl and 4-methoxyphenyl substitutions by choosing appropriate starting materials.

Condensation of 4-Methoxybenzylamine with Pyrrole Precursors

Another synthetic approach involves the condensation of 4-methoxybenzylamine with suitable pyrrole precursors such as 2,5-dimethoxytetrahydrofuran under acidic catalysis.

  • Reaction Conditions:

    • 4-Methoxybenzylamine is reacted with 2,5-dimethoxytetrahydrofuran in the presence of catalytic hydrochloric acid.
    • The reaction proceeds via condensation and ring closure to form the octahydropyrrolo[3,4-c]pyrrole core.
    • The reaction is typically carried out under reflux conditions to ensure completion.
  • Industrial Adaptations:

    • Scale-up involves continuous flow reactors to optimize yield and purity.
    • Use of high-pressure reactors and automated purification systems such as chromatography and crystallization.
    • Optimization focuses on controlling reaction time, temperature, and acid concentration to maximize product yield.

This method is advantageous for producing 2-benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole on an industrial scale with reproducible quality.

Reaction Analysis and Mechanistic Insights

  • The 1,3-dipolar cycloaddition method proceeds through azomethine ylide intermediates generated by condensation of amino acid esters with aldehydes.
  • The cycloaddition with maleimides forms the fused bicyclic structure in a stereoselective manner.
  • Blocking the α-proton on the glycine ester (e.g., by benzyl substitution) prevents a second cycloaddition, allowing selective mono-cycloadduct formation.
  • Condensation with 2,5-dimethoxytetrahydrofuran involves nucleophilic attack of the amine on the acetal, followed by ring closure under acidic conditions.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Conditions Yield Range (%) Diastereoselectivity Notes
1,3-Dipolar Cycloaddition Pyrazole-4-carboxaldehyde, N-substituted maleimide, glycine ester Reflux in toluene, 8–10 h 60–85 High Diastereoselective, adaptable to substitutions
Condensation with Pyrrole Precursors 4-Methoxybenzylamine, 2,5-dimethoxytetrahydrofuran Acid catalysis, reflux 50–75 Moderate Suitable for industrial scale

Research Findings and Optimization

  • Studies show that substituents on the aldehyde and maleimide influence both yield and stereochemical outcome in the cycloaddition method.
  • Use of N-benzylglycine ethyl ester selectively blocks undesired side reactions, improving product purity.
  • Acid concentration and temperature control are critical in the condensation method to avoid polymerization or side reactions.
  • Recent advances include microwave-assisted synthesis to reduce reaction times and improve yields.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high-purity products suitable for further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
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2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole

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